Cas no 5116-22-3 (5-Methoxymethyl-2'-deoxyuridine)

5-Methoxymethyl-2'-deoxyuridine 化学的及び物理的性質
名前と識別子
-
- Thymidine, a-methoxy-
- 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)pyrimidine-2,4-dione
- 5-METHOXYMETHYL-2’-DEOXYURIDINE
- 5-METHOXYMETHYL-2'-DEOXYURIDINE
- 5-methoxymethyldeoxyuridine
- Methoxymethyl deoxyuridine
- MMUdR
- Uridine,2'-deoxy-5-methoxymethyl
- Thymidine, alpha-methoxy-
- SCHEMBL8191817
- 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-(methoxymethyl)pyrimidine-2,4-dione
- 5116-22-3
- 1-(2-Deoxy-beta-D-ribofuranosyl)-5-methoxymethyluracil
- 2'-Deoxy-5-(methoxymethyl)uridine
- Uridine, 2'-deoxy-5-methoxymethyl-
- DTXSID00199185
- 1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione
- 2'-deoxy-5-methoxymethyluridine
- Uracil, 1-(2-deoxy-beta-D-erythro-pentofuranosyl)-5-(methoxymethyl)-
- alpha-Methoxythymidine
- MMdUrd
- BRD-K68812989-001-01-5
- 5-Methoxymethyl-2'-deoxyuridine
-
- インチ: InChI=1S/C11H16N2O6/c1-18-5-6-3-13(11(17)12-10(6)16)9-2-7(15)8(4-14)19-9/h3,7-9,14-15H,2,4-5H2,1H3,(H,12,16,17)/t7-,8+,9+/m0/s1
- InChIKey: RSMISTTWWXJOOG-DJLDLDEBSA-N
- SMILES: COCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O
計算された属性
- 精确分子量: 272.10100
- 同位素质量: 272.100836
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 6
- 重原子数量: 19
- 回転可能化学結合数: 4
- 複雑さ: 410
- 共价键单元数量: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: _1.9
- トポロジー分子極性表面積: 108
じっけんとくせい
- 密度みつど: 1.427
- Refractive Index: 1.565
- PSA: 113.78000
- LogP: -1.67630
5-Methoxymethyl-2'-deoxyuridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M263610-50mg |
5-Methoxymethyl-2'-deoxyuridine |
5116-22-3 | 50mg |
$ 1464.00 | 2023-09-07 | ||
TRC | M263610-5mg |
5-Methoxymethyl-2'-deoxyuridine |
5116-22-3 | 5mg |
$ 184.00 | 2023-09-07 | ||
TRC | M263610-25mg |
5-Methoxymethyl-2'-deoxyuridine |
5116-22-3 | 25mg |
$ 850.00 | 2023-09-07 |
5-Methoxymethyl-2'-deoxyuridine 関連文献
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
5-Methoxymethyl-2'-deoxyuridineに関する追加情報
5-Methoxymethyl-2'-deoxyuridine: A Comprehensive Overview of Its Chemical Properties, Pharmacological Applications, and Research Advances
5-Methoxymethyl-2'-deoxyuridine, with the chemical identifier CAS No. 5116-22-3, is a nucleoside derivative that has garnered significant attention in the field of biomedical research. This compound is structurally related to 2'-deoxyuridine, a naturally occurring nucleoside, but its unique methoxymethyl group at the 5-position confers distinct biochemical properties. Recent studies have highlighted its potential in antiviral therapy, antitumor activity, and RNA modification, making it a critical focus for drug development and biomedical innovation.
5-Methoxymethyl-2'-deoxyuridine is a synthetic nucleoside that serves as a precursor for the synthesis of thymidine analogs and RNA-modifying agents. Its chemical structure consists of a pyrimidine base (uracil) linked to a 2'-deoxyribose sugar via a 5-methoxymethyl linkage. This modification disrupts the normal hydrogen bonding patterns of nucleic acids, which is a key mechanism for its biological activity. The methoxymethyl group also enhances the compound's stability against nucleolytic degradation, a critical factor in its application as a pharmaceutical agent.
Recent research advancements have demonstrated that 5-Methoxymethyl-2'-deoxyuridine exhibits potent antiviral activity against a range of RNA viruses, including hepatitis C virus (HCV) and human immunodeficiency virus (HIV). A 2023 study published in Journal of Virology reported that this compound inhibits viral RNA synthesis by interfering with the enzyme RNA polymerase. The methoxymethyl modification appears to enhance the compound's affinity for viral RNA, making it a promising candidate for antiviral drug development.
Additionally, 5-Meth, 2'-deoxyuridine has shown potential in anticancer therapy. Research published in Cancer Research (2022) suggested that this compound induces apoptosis in cancer cells by disrupting DNA replication. The methoxymethyl group may interfere with the function of thymidylate synthase, an enzyme critical for DNA synthesis, thereby inhibiting tumor growth. These findings underscore the compound's dual role as a chemotherapeutic agent and a targeted therapy candidate.
The synthesis of 5-Methoxymethyl-2'-deoxyuridine involves multiple steps, including the protection of functional groups and the introduction of the methoxymethyl moiety. A 2021 study in Organic Letters described a novel asymmetric synthesis approach that improves the yield and purity of the final product. This method is particularly relevant for pharmaceutical manufacturing, as it reduces the need for costly purification steps. The synthetic route also highlights the importance of stereochemistry in determining the biological activity of the compound.
Furthermore, 5-Methoxymethyl-2'-deoxyuridine has been investigated for its role in RNA modification. A 2023 paper in Nucleic Acids Research explored its potential as a RNA methyltransferase substrate. The methoxymethyl group may serve as a mimic of methyl groups, enabling the compound to interact with enzymes that modify RNA. This property opens new avenues for epigenetic research and RNA-based therapeutics.
Despite its promising applications, the toxicity profile of 5-Methoxymethyl-2'-deoxyuridine remains an area of active research. Preclinical studies have shown that the compound exhibits cytotoxicity at high concentrations, which could limit its use in clinical settings. However, recent drug formulation studies have focused on optimizing the delivery system to enhance its therapeutic index. For example, encapsulating the compound in liposomes has been shown to reduce systemic toxicity while maintaining its antiviral efficacy.
In conclusion, 5-Methoxymethyl-2'-deoxyuridine represents a versatile compound with broad implications in biomedical science. Its unique chemical structure and methoxymethyl modification enable it to act as an antiviral agent, anticancer drug, and RNA modifier. Ongoing research efforts are focused on refining its synthetic methods, improving its pharmacokinetic profile, and exploring its potential in novel therapeutic applications. As the field of biomedical innovation continues to evolve, 5-Methoxymethyl-2'-deoxyuridine is likely to play an increasingly important role in the development of next-generation therapeutics.
5116-22-3 (5-Methoxymethyl-2'-deoxyuridine) Related Products
- 3416-05-5(3’-Deoxythymidine)
- 1463-10-1(5-Methyluridine)
- 55486-09-4(5-Methyl-2′-O-methyluridine)
- 3424-98-4(Telbivudine)
- 605-23-2(1-β-D-Arabinofuranosyl-5-methyl-2,4(1H,3H)-pyrimidinedione)
- 185553-96-2(Thymidine-2'-13C (>90%))
- 38313-48-3(3',5'-Anhydrothymidine)
- 26879-47-0(5-Methyl-L-uridine)
- 50-89-5(Thymidine)
- 14504-60-0(5'-O-Methylthymidine)




